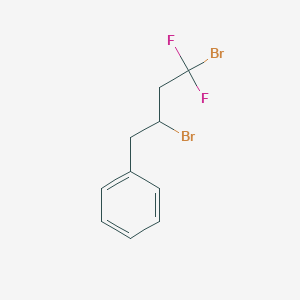
(2,4-Dibromo-4,4-difluorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromo-4,4-difluorobutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with two bromine atoms and two fluorine atoms on a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a difluorobutylbenzene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, optimizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromo-4,4-difluorobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The benzylic position of the compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
(2,4-Dibromo-4,4-difluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4-Dibromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to form stable intermediates and products. The molecular pathways involved include the formation of resonance-stabilized carbocations and the subsequent nucleophilic attack by various reagents .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2-methylbenzene
- 2,4-Dibromo-1,3,5-trimethylbenzene
Uniqueness
(2,4-Dibromo-4,4-difluorobutyl)benzene is unique due to the specific arrangement of bromine and fluorine atoms on the butyl side chain, which imparts distinct chemical properties
Properties
CAS No. |
122093-64-5 |
|---|---|
Molecular Formula |
C10H10Br2F2 |
Molecular Weight |
327.99 g/mol |
IUPAC Name |
(2,4-dibromo-4,4-difluorobutyl)benzene |
InChI |
InChI=1S/C10H10Br2F2/c11-9(7-10(12,13)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
YTENIPPCVXQICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


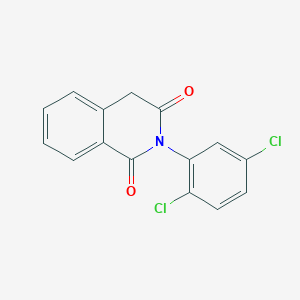
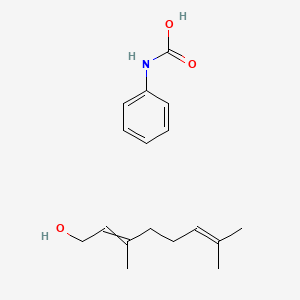

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

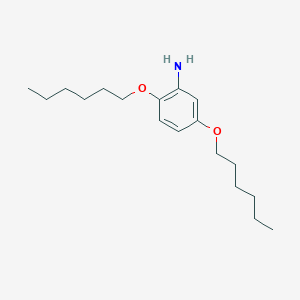
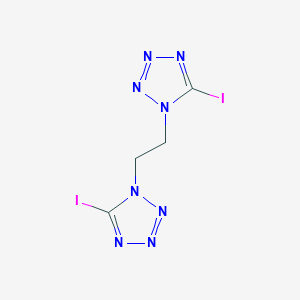
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
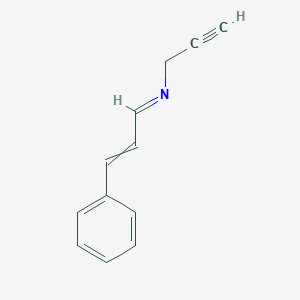
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
